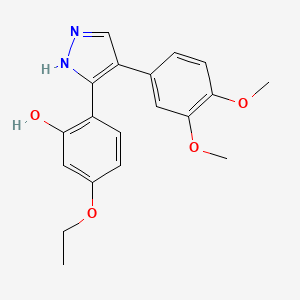
2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a phenol group (an aromatic ring with a hydroxyl group) and methoxy groups (an oxygen atom bonded to a methyl group).
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined experimentally, typically using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds have been studied for their reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. Similar compounds have properties recorded in databases like PubChem .科学的研究の応用
Tautomerism and Structural Studies
Research into compounds structurally related to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has revealed insights into their tautomerism and crystal structures. For instance, the structural determination of NH-pyrazoles through X-ray crystallography has uncovered complex patterns of hydrogen bonds and tautomerism in the solid state, offering a deeper understanding of their chemical behavior and potential applications in designing materials with specific properties (Cornago et al., 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on pyrazoline derivatives, such as those related to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, has demonstrated their utility in detecting metal ions. Specifically, these compounds have been synthesized and characterized for their photophysical properties, showing potential as on-off fluorescent chemosensors for the detection of Fe3+ ions, highlighting their application in environmental monitoring and biochemistry (Khan, 2020).
Antimicrobial and Antifungal Activity
Novel pyrazolines and pyrazole derivatives exhibit significant antimicrobial and antifungal activities, suggesting their potential as lead compounds in developing new antimicrobial agents. This research highlights the broader applicability of these compounds in medical and pharmaceutical sciences, particularly in addressing drug-resistant microbial strains (Ashok et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Investigations into the molecular structure, spectroscopic data, and biological effects of compounds similar to 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol through molecular docking and quantum chemical calculations have provided insights into their potential therapeutic applications. These studies offer a foundation for further exploration of their use in drug design, particularly as inhibitors of specific enzymes or molecular targets (Viji et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-25-13-6-7-14(16(22)10-13)19-15(11-20-21-19)12-5-8-17(23-2)18(9-12)24-3/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFKDWIYZMRZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)
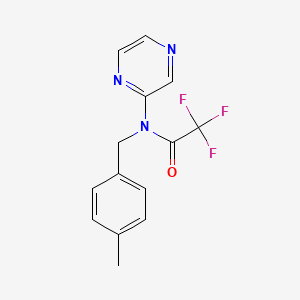

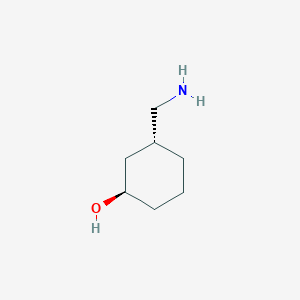
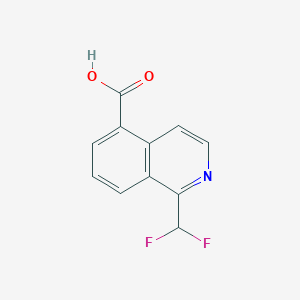
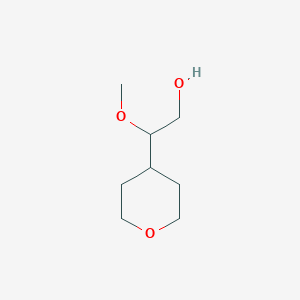
![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)


![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2603455.png)
![3-benzyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2603459.png)